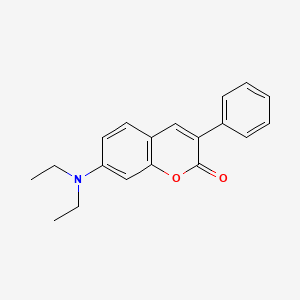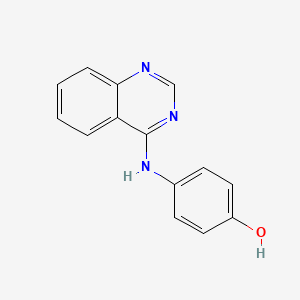
Difluoromethyl trifluoromethanesulfonate
Descripción general
Descripción
Mecanismo De Acción
Target of Action
Difluoromethyl trifluoromethanesulfonate is primarily used as a reagent in difluoromethylation reactions . It interacts with various targets including hydroxylated N-based heterocycles and diaryliodonium salts .
Mode of Action
The compound acts as a source of difluoromethyl group in chemical reactions . It can react with hydroxylated N-based heterocycles to prepare difluoromethoxylated heterocycles . It can also react with diaryliodonium salts in the presence of copper and tetrabutylammonium difluorotriphenylsilicate (TBAT) to synthesize trifluoromethylated arenes .
Biochemical Pathways
It’s known that the compound plays a crucial role in the formation of x–cf2h bonds, where x can be c (sp), c (sp2), c (sp3), o, n, or s . This process is beneficial for the invention of multiple difluoromethylation reagents .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1584 g/mL at 25 °C . These properties may influence its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of difluoromethyl ethers and thioethers under basic conditions from alcohols and thiols . This allows for a simple method toward the preparation of these compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it’s known to be stable and easy to handle in air . It’s also non-ozone-depleting . The compound should be stored at a temperature between 2-8°C .
Análisis Bioquímico
Biochemical Properties
For instance, difluoromethyl trifluoromethanesulfonate can react with hydroxylated N-based heterocycles to produce difluoromethoxylated heterocycles . It can also be used to synthesize trifluoromethylated arenes by treating diaryliodonium salts in the presence of copper and tetrabutylammonium difluorotriphenylsilicate . These reactions highlight the compound’s versatility in modifying various biomolecules.
Cellular Effects
For example, the difluoromethylation of proteins can impact their interaction with other cellular components, potentially affecting signal transduction pathways. Additionally, the modification of enzymes involved in metabolic pathways can lead to changes in metabolic flux and the levels of metabolites within the cell .
Molecular Mechanism
For instance, this compound can react with alcohols and thiols under basic conditions to form difluoromethyl ethers and thioethers . This reaction mechanism highlights the compound’s ability to modify a wide range of biomolecules through covalent bonding.
Temporal Effects in Laboratory Settings
Studies have shown that this compound remains stable at temperatures between 2-8°C
Dosage Effects in Animal Models
Animal studies have indicated that the compound’s toxicity is dose-dependent, with higher doses leading to more pronounced adverse effects . These findings underscore the importance of optimizing dosage to achieve the desired biochemical modifications while minimizing potential toxicity.
Metabolic Pathways
For example, the compound can modify enzymes involved in the synthesis of difluoromethylated compounds, affecting the overall metabolic balance within the cell . These interactions highlight the compound’s potential to influence metabolic pathways through covalent modifications.
Transport and Distribution
Studies have shown that the compound can be efficiently transported across cell membranes and distributed within various tissues . Its interactions with transporters and binding proteins play a crucial role in determining its cellular distribution and overall bioavailability.
Subcellular Localization
For instance, the compound’s ability to modify proteins and enzymes can lead to its localization within specific subcellular compartments, such as the nucleus or mitochondria
Métodos De Preparación
Difluoromethyl trifluoromethanesulfonate can be synthesized by reacting trifluoromethyltrimethylsilane with triflic acid in the presence of titanium tetrachloride . This reaction yields an easy-to-handle liquid reagent that is widely used in difluoromethylation reactions. The preparation process involves the following steps:
Reacting trifluoromethyltrimethylsilane (TMSCF3) with triflic acid (CF3SO3H): This reaction is carried out in the presence of titanium tetrachloride (TiCl4) as a catalyst.
Purification: The resulting product is purified to obtain this compound with high purity.
Análisis De Reacciones Químicas
Difluoromethyl trifluoromethanesulfonate undergoes various chemical reactions, including:
Difluoromethylation: It is commonly used in difluoromethylation reactions to introduce the difluoromethyl group (CF2H) into organic molecules.
Substitution Reactions: It can react with hydroxylated N-based heterocycles to prepare difluoromethoxylated heterocycles.
Formation of Trifluoromethylated Arenes: By treating with diaryliodonium salts in the presence of copper and tetrabutylammonium difluorotriphenylsilicate (TBAT), it can synthesize trifluoromethylated arenes.
Aplicaciones Científicas De Investigación
Difluoromethyl trifluoromethanesulfonate has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Difluoromethyl trifluoromethanesulfonate is unique compared to other similar compounds due to its high stability, heat resistance, and non-ozone-depleting properties . Some similar compounds include:
Trifluoromethanesulfonic acid: Used as a strong acid catalyst in organic synthesis.
Trifluoromethyltrimethylsilane: Used as a reagent in trifluoromethylation reactions.
Difluoromethyl phenols: Obtained from boronic acids and C-H activation of arenes.
These compounds share some similarities in their applications and chemical properties, but this compound stands out due to its unique combination of stability and reactivity.
Propiedades
IUPAC Name |
difluoromethyl trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF5O3S/c3-1(4)10-11(8,9)2(5,6)7/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAANAKGWBDWGBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(OS(=O)(=O)C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HF5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015841 | |
| Record name | difluoromethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1885-46-7 | |
| Record name | difluoromethyl trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501015841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Difluoromethyl trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2,2-Dimethylpropanoyl)amino]-5-methyl-3-thiophenecarboxylic acid](/img/structure/B1348675.png)

![2-(5-methyl-7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetic acid](/img/structure/B1348686.png)
![Benzene, 1-chloro-4-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1348692.png)
![4-CHLORO-2-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B1348693.png)









